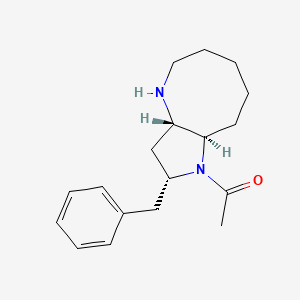

1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone

Übersicht

Beschreibung

1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

Formation of the bicyclic core: This step involves the cyclization of precursor molecules under specific conditions to form the decahydro-1,4-diaza-cyclopentacyclooctene structure.

Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, where a suitable benzylating agent reacts with the intermediate compound.

Final functionalization: The ethanone group is added in the final step, often through an acylation reaction using ethanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains two reactive sites:

-

Ethanone group (ketone) at the 1-position

-

Diazacyclooctene ring with a benzyl substituent at the 2-position

Reduction of the Ethanone Group

The ketone could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. For example:

\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}+\text{LiAlH}_4\rightarrow \text{C}_{18}\text{H}_{28}\text{N}_2\text{O}\(\text{alcohol})+\text{byproducts}

Similar reductions are observed in structurally related acetophenone derivatives .

Benzyl Group Modifications

The benzyl substituent may undergo:

-

Hydrogenolysis under H₂/Pd-C to yield a des-benzyl derivative .

-

Oxidation to a benzoic acid analog under strong oxidizing conditions (e.g., KMnO₄) .

Diazacyclooctene Ring Reactivity

The diaza ring’s tertiary amines could:

-

Participate in coordination chemistry (e.g., forming complexes with transition metals) .

-

Undergo quaternization with alkyl halides to generate ammonium salts .

Stability and Handling Considerations

The compound is labeled as an irritant , suggesting sensitivity to moisture or air. Storage under inert atmospheres (-20°C) is recommended for analogs .

Research Gaps and Recommendations

No peer-reviewed studies on this specific compound’s reactivity were identified in the provided sources. Future work should prioritize:

Wissenschaftliche Forschungsanwendungen

1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular membranes: Altering membrane properties and affecting cell signaling.

Inducing oxidative stress: Leading to cellular damage or apoptosis in targeted cells.

Vergleich Mit ähnlichen Verbindungen

1-((2R,3AS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone can be compared with other similar compounds, such as:

(2R,3AS,9aR)-2-Benzyl-1-methyl-decahydro-1,4-diaza-cyclopentacyclooctene: Differing by the presence of a methyl group instead of an ethanone group.

(2R,3AS,9aR)-2-Benzyl-4-methyl-decahydro-1,4-diaza-cyclopentacyclooctene: Featuring a methyl group at a different position on the bicyclic structure.

Biologische Aktivität

1-((2R,3aS,9aR)-2-Benzyl-decahydro-1,4-diaza-cyclopentacycloocten-1-yl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a unique bicyclic structure that contributes to its biological activity. The presence of the diaza group (two nitrogen atoms within a cyclic structure) is particularly significant in pharmacological contexts.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown effectiveness against HIV by inhibiting integrase enzymes, which are crucial for viral replication. Although specific data on this compound's antiviral activity is limited, its structural analogs suggest potential efficacy in this area .

Neuroprotective Effects

Studies have noted that certain compounds within the same chemical class may possess neuroprotective properties. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The specific mechanisms by which this compound exerts neuroprotective effects require further investigation but could involve interactions with dopaminergic and serotonergic pathways .

Anticancer Activity

Preliminary studies have suggested that related compounds might exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanisms may involve the modulation of cell cycle proteins or the activation of pro-apoptotic factors. However, specific studies on this compound are scarce .

Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antiviral | Integrase inhibition | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antiviral Efficacy

A study evaluating similar diaza compounds demonstrated significant antiviral activity against HIV. The mechanism involved inhibition of the integrase enzyme, crucial for viral DNA integration into the host genome. This finding underscores the potential for this compound to contribute to antiviral drug development.

Case Study 2: Neuroprotection in Animal Models

In animal models, related compounds have shown promise in protecting against neurodegeneration induced by oxidative stress. These studies highlight the need for further exploration into the neuroprotective effects of this compound and its potential applications in treating neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-[(2R,3aS,9aR)-2-benzyl-2,3,3a,4,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-14(21)20-16(12-15-8-4-2-5-9-15)13-17-18(20)10-6-3-7-11-19-17/h2,4-5,8-9,16-19H,3,6-7,10-13H2,1H3/t16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZQPPHANAOXBS-FGTMMUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CCCCCNC2CC1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2CCCCCN[C@H]2C[C@H]1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.